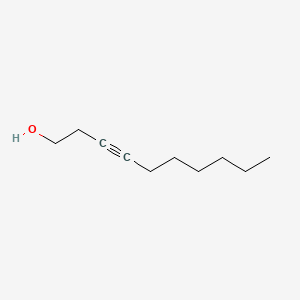

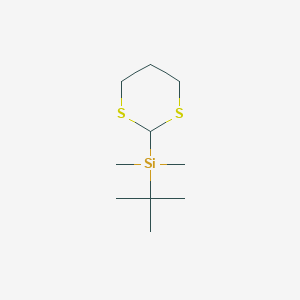

2-(terc-butildimetilsilil)-1,3-ditiano

Descripción general

Descripción

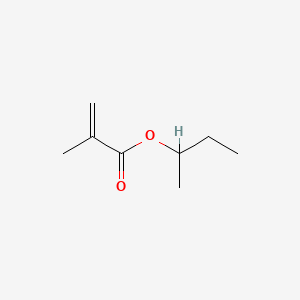

“2-(tert-Butyldimethylsilyl)-1,3-dithiane” is a chemical compound that contains a tert-butyldimethylsilyl group . It is related to tert-Butyldimethylsilyl chloride, which is a chlorosilane containing two methyl groups and a tert-butyl group .

Synthesis Analysis

The synthesis of “2-(tert-Butyldimethylsilyl)-1,3-dithiane” involves the use of solid-phase synthesis of ribonucleic acid (RNA) using β-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2’-hydroxyl group . A stereocontrolled total synthesis of the neotropical poison-frog alkaloid (-)-205B has been achieved, employing a dithiane three-component linchpin coupling .Chemical Reactions Analysis

The chemical reactions involving “2-(tert-Butyldimethylsilyl)-1,3-dithiane” include the solid-phase synthesis of ribonucleic acid (RNA) using β-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2’-hydroxyl group . Additionally, a 50% aqueous methanolic solution of Oxone selectively cleaves primary tert-butyldimethylsilyl ethers at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(tert-Butyldimethylsilyl)-1,3-dithiane” include a refractive index of n20/D 1.531 (lit.), a boiling point of 124 °C/5 mmHg (lit.), and a density of 1.01 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Síntesis de Oligorribonucleótidos

2-(terc-butildimetilsilil)-1,3-ditiano: se utiliza en la síntesis de oligorribonucleótidos en soporte sólido empleando sintetizadores automáticos de ADN. Este proceso incluye la desprotección de grupos protectores de fosfato y nucleobases lábiles a la base, y grupos protectores 2’-O-(terc-butildimetilsilil) lábiles al fluoruro de oligorribonucleótidos sintéticos sin procesar . La síntesis a pequeña escala proporciona aproximadamente 400 a 600 μg de material purificado, suficiente para una amplia gama de aplicaciones bioquímicas .

Síntesis de ARN con Técnicas de Protección

El compuesto sirve como grupo protector para el grupo hidroxilo 2’-ribosa durante la síntesis en fase sólida de ácido ribonucleico (ARN) utilizando química de fosforamidita de β-cianoetilo. Este método facilita la síntesis de secuencias de ARN que son cruciales para diversos estudios biológicos y bioquímicos .

Electrónica Orgánica

This compound: encuentra aplicación en el campo de la electrónica orgánica. Sus propiedades únicas lo hacen adecuado para el desarrollo de materiales utilizados en transistores orgánicos y otros componentes electrónicos.

Desarrollo de Células Solares

Este compuesto también es significativo en la síntesis de materiales para células solares. Su estabilidad y propiedades electrónicas contribuyen a la eficiencia y durabilidad de los componentes de las células solares.

Síntesis de Materiales

Investigación y Desarrollo Químico

El compuesto se utiliza ampliamente en la investigación química para desarrollar nuevas metodologías sintéticas. Actúa como un reactivo versátil en la creación de moléculas complejas para productos farmacéuticos y agroquímicos.

Mecanismo De Acción

Target of Action

2-(tert-Butyldimethylsilyl)-1,3-dithiane is primarily used in the field of synthetic chemistry as a protective group for alcohols . The compound’s primary targets are the hydroxyl groups present in various organic compounds, particularly alcohols .

Mode of Action

The mode of action of 2-(tert-Butyldimethylsilyl)-1,3-dithiane involves the formation of silyl ethers when it reacts with alcohols . This reaction is facilitated by the presence of a suitable base and results in the protection of the alcohol’s hydroxyl group . The protected alcohol can then undergo various chemical reactions without the hydroxyl group being affected .

Biochemical Pathways

In the context of biochemical pathways, 2-(tert-Butyldimethylsilyl)-1,3-dithiane plays a crucial role in the synthesis of complex organic molecules. It enables the selective reaction of certain functional groups while leaving others unaffected . This is particularly important in multi-step synthesis processes where the protection and deprotection of functional groups are often necessary .

Pharmacokinetics

Its properties as a silylating agent, including its reactivity and stability, are crucial for its effectiveness in synthetic applications .

Result of Action

The result of the action of 2-(tert-Butyldimethylsilyl)-1,3-dithiane is the protection of the hydroxyl group in alcohols, allowing for selective reactivity in synthetic processes . After the desired reactions are completed, the protective group can be removed to restore the original alcohol .

Action Environment

The action of 2-(tert-Butyldimethylsilyl)-1,3-dithiane is influenced by various environmental factors. For instance, the presence of a suitable base is necessary for the silylation reaction to occur . Additionally, the reaction is typically carried out in an anhydrous environment to prevent unwanted side reactions .

Propiedades

IUPAC Name |

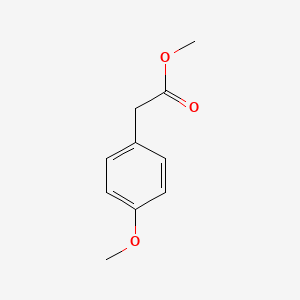

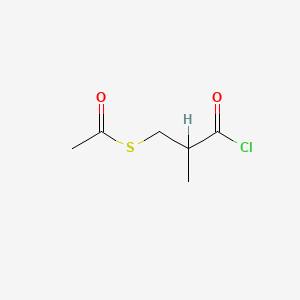

tert-butyl-(1,3-dithian-2-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22S2Si/c1-10(2,3)13(4,5)9-11-7-6-8-12-9/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISLIURJHXAPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C1SCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22S2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339004 | |

| Record name | 2-(tert-Butyldimethylsilyl)-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95452-06-5 | |

| Record name | 2-(tert-Butyldimethylsilyl)-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary synthetic application of 2-(tert-Butyldimethylsilyl)-1,3-dithiane?

A1: 2-(tert-Butyldimethylsilyl)-1,3-dithiane serves as a valuable reagent in organic synthesis. Specifically, its anionic form, generated by deprotonation, readily undergoes alkylation reactions with various electrophiles. [, ] This reactivity provides a versatile route to acyl silanes, which are important intermediates in numerous organic transformations. []

Q2: Can you provide an example of a specific reaction involving 2-(tert-Butyldimethylsilyl)-1,3-dithiane?

A2: Yes, research highlights a one-flask bisalkylation reaction involving 2-(tert-Butyldimethylsilyl)-1,3-dithiane. [] The reaction sequence begins with the anion of 2-(tert-Butyldimethylsilyl)-1,3-dithiane reacting with an epoxide. Subsequently, a 1,4-Brook rearrangement occurs, followed by the addition of a second electrophile. This method allows for the efficient and controlled introduction of two different substituents into the molecule, showcasing the synthetic versatility of 2-(tert-Butyldimethylsilyl)-1,3-dithiane. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanenitrile, 3-[[2-(benzoyloxy)ethyl]phenylamino]-](/img/no-structure.png)

![Benzothiazolium, 2-[[(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl]azo]-3-methyl-, methyl sulfate](/img/structure/B1582658.png)